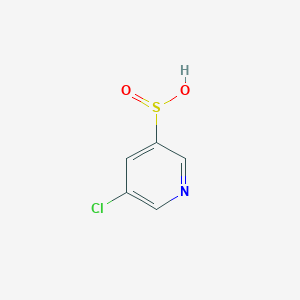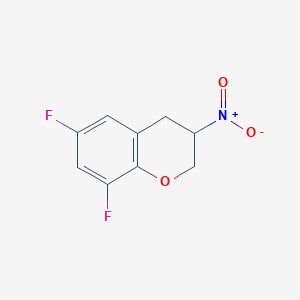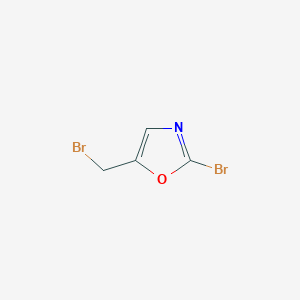
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate typically involves multiple steps One common method starts with the protection of the amine group on the cyclopentyl ring using a tert-butyl carbamateThe reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or other transition metals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its stability and solubility make it suitable for in vitro and in vivo experiments .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes .
作用機序
The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-aminocyclohexyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate oxalate offers unique structural features that enhance its stability and reactivity. The presence of the oxalate salt form improves its solubility, making it more suitable for various applications in research and industry .
特性
分子式 |
C12H22N2O6 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
InChIキー |
RPAYXXHMFDTHSG-KZYPOYLOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)







![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)



